PPARδ Binding Affinity: L-165461 (IC₅₀ = 4 nM) vs. GW501516 (EC₅₀ = 1 nM) — Comparable Potency with Divergent Selectivity Architecture
L-165461 binds human PPARδ ligand binding domain with an IC₅₀ of 4 nM in scintillation proximity assay (SPA), placing it within the same order of magnitude as the reference selective agonist GW501516 (PPARδ EC₅₀ = 1 nM; IC₅₀ ≈ 1 nM). However, the critical differentiation lies in the selectivity architecture: while GW501516 and GW0742 achieve >1,000-fold selectivity over PPARα and PPARγ [2], L-165461 exhibits a substantially narrower selectivity window of ~28-fold over PPARγ (IC₅₀ = 110 nM) and ~143-fold over PPARα (IC₅₀ = 570 nM) [1]. This intermediate selectivity profile makes L-165461 uniquely suited for experiments requiring simultaneous PPARδ and PPARγ engagement at concentrations where selective agonists would activate only one receptor subtype [1][2].
| Evidence Dimension | PPARδ binding affinity (IC₅₀) and selectivity ratios over PPARα and PPARγ |
|---|---|
| Target Compound Data | L-165461: PPARδ IC₅₀ = 4 nM; PPARγ IC₅₀ = 110 nM; PPARα IC₅₀ = 570 nM. Selectivity: PPARδ/PPARγ ≈ 28-fold; PPARδ/PPARα ≈ 143-fold |
| Comparator Or Baseline | GW501516: PPARδ EC₅₀ = 1 nM, selectivity >1,000-fold over PPARα and PPARγ. GW0742: PPARδ IC₅₀ = 1 nM, selectivity >1,000-fold over PPARα/γ |
| Quantified Difference | L-165461 is ~4-fold less potent at PPARδ than GW501516/GW0742 but ~36-fold more potent at PPARγ (110 nM vs. >1,000 nM), representing a fundamentally different pharmacological profile |
| Conditions | Human PPAR ligand binding domain; scintillation proximity assay (SPA); recombinant protein in vitro; data from Bioorg Med Chem Lett (2003) 13:1277-1280 [1] |
Why This Matters
For studies requiring concurrent PPARδ-mediated lipid oxidation and PPARγ-mediated insulin sensitization from a single agent, L-165461's dual engagement profile eliminates the need for combination dosing with two selective agonists.
- [1] Santini C, Berger GD, Han W, Mosley R, MacNaul K, Berger J, Doebber T, Wu M, Moller DE, Tolman RL, Sahoo SP. Phenylacetic acid derivatives as hPPAR agonists. Bioorg Med Chem Lett. 2003 Apr 7;13(7):1277-80. PMID: 12657263. ChEMBL ID: CHEMBL279053. View Source
- [2] Epple R, Azimioara M, Russo R, Bursulaya B, Tian SS, Gerken A, Iskandar M. 1,3,5-Trisubstituted aryls as highly selective PPARδ agonists. J Med Chem. 2010;53(1):77-105. PMID: 19928766. Contains GW501516 and GW0742 comparator data within the same transactivation assay system as L-165461. View Source
